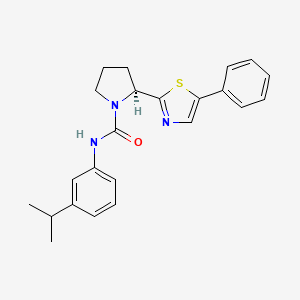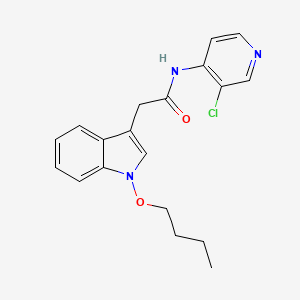
DL-Glutaryl carnitine-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Glutaryl carnitine-13C,d3 is a compound that is labeled with both carbon-13 and deuterium. It is a derivative of DL-Glutaryl carnitine, which is a type of acylcarnitine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and metabolomics, due to its stable isotope labeling .
Vorbereitungsmethoden
The synthesis of DL-Glutaryl carnitine-13C,d3 involves the incorporation of stable isotopes of carbon and hydrogen into the DL-Glutaryl carnitine molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes. Industrial production methods may involve large-scale synthesis using flow injection tandem mass spectrometry for high throughput and precise quantitation .
Analyse Chemischer Reaktionen
DL-Glutaryl carnitine-13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
DL-Glutaryl carnitine-13C,d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to track the incorporation and transformation of labeled atoms in various biochemical pathways.
Biology: It helps in studying the metabolic processes and pathways in living organisms.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development and testing of new pharmaceuticals and in quality control processes .
Wirkmechanismus
The mechanism of action of DL-Glutaryl carnitine-13C,d3 involves its role as a tracer in metabolic studies. The labeled carbon and deuterium atoms allow researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Vergleich Mit ähnlichen Verbindungen
DL-Glutaryl carnitine-13C,d3 is unique due to its dual labeling with carbon-13 and deuterium. Similar compounds include:
DL-Glutaryl carnitine: The non-labeled version of the compound.
DL-Glutaryl carnitine-13C: Labeled only with carbon-13.
DL-Glutaryl carnitine-d3: Labeled only with deuterium.
The dual labeling of this compound provides more detailed and accurate information in metabolic studies compared to its singly labeled counterparts .
Eigenschaften
Molekularformel |
C12H21NO6 |
|---|---|
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
5-[1-carboxy-3-[dimethyl(trideuterio(113C)methyl)azaniumyl]propan-2-yl]oxy-5-oxopentanoate |
InChI |
InChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/i1+1D3 |
InChI-Schlüssel |
NXJAXUYOQLTISD-KQORAOOSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-] |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


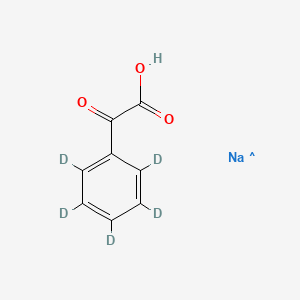
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
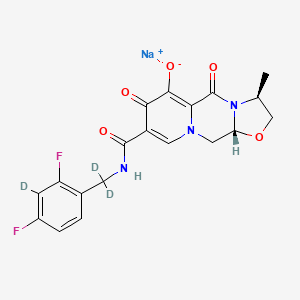




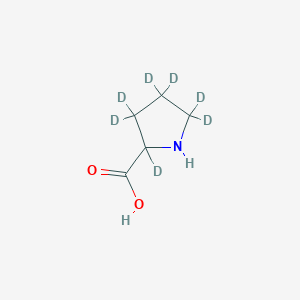
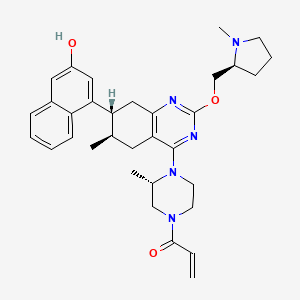

![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
